molecular formula C9H20ClNO B2547497 3-(2-Methylpropoxy)piperidine;hydrochloride CAS No. 2460756-51-6

3-(2-Methylpropoxy)piperidine;hydrochloride

Cat. No.: B2547497
CAS No.: 2460756-51-6
M. Wt: 193.72
InChI Key: FFZVBSLWHXIHJC-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)piperidine;hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a 2-methylpropoxy group attached to the piperidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-(2-Methylpropoxy)piperidine;hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is used in studies involving the modulation of biological pathways and the investigation of receptor-ligand interactions.

    Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing vapours, mist, or gas, and ensuring adequate ventilation .

Future Directions

Piperidine derivatives, including “3-(2-Methylpropoxy)piperidine;hydrochloride”, continue to be an area of interest in the field of medicinal chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropoxy)piperidine;hydrochloride typically involves the reaction of piperidine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom of the 2-methylpropyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropoxy)piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)piperidine;hydrochloride
  • 3-(2-Methylpropyl)piperidine;hydrochloride
  • 3-(2-Methoxypropoxy)piperidine;hydrochloride

Uniqueness

3-(2-Methylpropoxy)piperidine;hydrochloride is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

IUPAC Name

3-(2-methylpropoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)7-11-9-4-3-5-10-6-9;/h8-10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZVBSLWHXIHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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